![molecular formula C8H9FN2O B3431695 (1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide CAS No. 925252-30-8](/img/structure/B3431695.png)
(1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide
Overview
Description
(1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide, also known as FPH-1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a unique chemical structure that makes it an interesting target for further investigation.
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been found to interact with various receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to exhibit nonlinear oral pharmacokinetics, with p-glycoprotein (p-gp) acting as a saturable absorption barrier, slowing the rate of absorption at low doses .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One of the advantages of using (1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide in lab experiments is its specificity for NMT and COX-2. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. Another advantage is the availability of this compound as a small molecule inhibitor, which makes it easier to use in lab experiments. However, one limitation of using this compound is its potential toxicity, which can affect the results of lab experiments.
Future Directions
There are several future directions for the research of (1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammation. Another direction is to study the effects of this compound on other cellular processes and enzymes. Additionally, the development of more specific and less toxic inhibitors of NMT and COX-2 could lead to the development of more effective therapeutic agents.
In conclusion, this compound is a small molecule inhibitor that has shown potential in various scientific research applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of more effective therapeutic agents for cancer, inflammation, and other diseases.
Scientific Research Applications
(1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide has been used in various scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme N-myristoyltransferase (NMT). Inflammation research has shown that this compound can reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). In neuroscience research, this compound has been shown to improve cognitive function and memory by increasing the levels of brain-derived neurotrophic factor (BDNF).
properties
IUPAC Name |
2-(4-fluorophenyl)-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFOLYZJDVRHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249615 | |
Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925252-30-8 | |
Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925252-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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